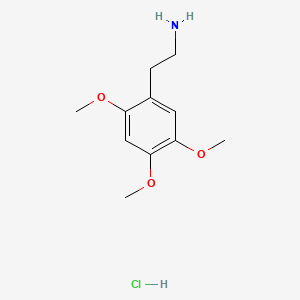

2,4,5-Trimethoxyphenethylamine hydrochloride

Overview

Description

2,4,5-Trimethoxyphenethylamine, also known as 2C-O or 2C-OMe, is a phenethylamine of the 2C family . It was first synthesized by Jansen in 1931 . It is a positional isomer of the drug mescaline . Although not centrally active itself, 2C-O appeared to potentiate the action of mescaline when employed as pretreatment 45 minutes prior to the administration of mescaline .

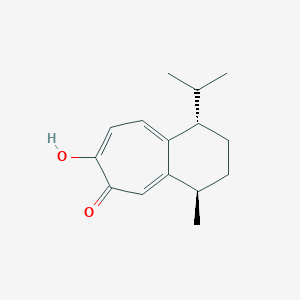

Molecular Structure Analysis

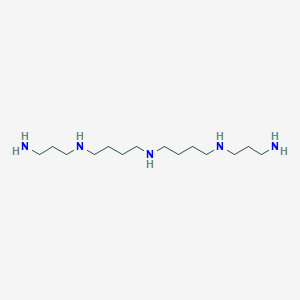

The molecular formula of 2,4,5-Trimethoxyphenethylamine hydrochloride is C11H17NO3 . The structure contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

2,4,5-Trimethoxyphenethylamine has a molar mass of 211.261 g·mol−1 . Its melting point is reported to be between 187 to 188 °C . The compound is a certified reference material and is stored at room temperature .Scientific Research Applications

Analytical Reference Standard

“2,4,5-Trimethoxyphenethylamine hydrochloride” is used as an analytical reference standard in forensic chemistry and toxicology. It aids in the identification and quantification of substances within a sample, providing a benchmark for analytical methods such as mass spectrometry .

Neuropharmacology Research

This compound is utilized in neuropharmacological studies to understand the effects of hallucinogenic drugs on the brain. It serves as a model to study the receptor binding and the mechanism of action of psychoactive substances .

Material Science

In material science, the compound’s unique properties are explored for the development of novel materials with specific optical or electronic functions. Its molecular structure could be key in creating new types of sensors or transistors .

Psychiatric Disorder Treatment Research

There is ongoing research into the therapeutic potential of this compound for treating various psychiatric disorders. Studies focus on its effects on conditions such as depression, anxiety, and addiction, exploring its potential as a treatment option.

Chemical Synthesis

“2,4,5-Trimethoxyphenethylamine hydrochloride” is also a valuable intermediate in organic synthesis. It is used to synthesize more complex molecules for pharmaceuticals or other chemical applications .

Pharmacokinetics and Metabolism Studies

Researchers use this compound to investigate pharmacokinetics—the movement of drugs within the body—and metabolism. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted .

Toxicology

In toxicological studies, the compound is used to assess the toxicity levels of related substances. It helps in determining safe dosage levels and understanding the potential risks of exposure .

Cognitive and Behavioral Studies

The effects of “2,4,5-Trimethoxyphenethylamine hydrochloride” on cognition and behavior are studied to gain insights into the functioning of the human mind. This research can lead to a better understanding of the neural basis of consciousness and perception .

Mechanism of Action

Target of Action

2,4,5-Trimethoxyphenethylamine hydrochloride, also known as Benzeneethanamine, 2,4,5-trimethoxy-, hydrochloride, is a phenethylamine of the 2C family . It is a positional isomer of the drug mescaline .

Biochemical Pathways

Mescaline is known to stimulate both serotonin and dopamine receptors , which are involved in mood regulation, reward, and other cognitive functions.

Result of Action

It is known to potentiate the action of mescaline , suggesting that it may enhance the hallucinogenic effects of other compounds.

properties

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYVOIRUHMFAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501041 | |

| Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethoxyphenethylamine hydrochloride | |

CAS RN |

3166-78-7 | |

| Record name | 2,4,5-Trimethoxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMPEA hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IY6V9XQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)

![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)

![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)